2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride
Description
2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride is a synthetic α-amino acid derivative featuring a propan-2-yloxy (isopropoxy) substituent at the ortho (2-) position of the phenyl ring. The molecular formula is C₁₂H₁₈ClNO₃, with a molecular weight of 259.74 g/mol .
Properties
Molecular Formula |
C12H18ClNO3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-amino-3-(2-propan-2-yloxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(2)16-11-6-4-3-5-9(11)7-10(13)12(14)15;/h3-6,8,10H,7,13H2,1-2H3,(H,14,15);1H |
InChI Key |
HUKYCPUEWZBBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride typically involves the reaction of 2-(propan-2-yloxy)benzaldehyde with glycine in the presence of a suitable catalyst . The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isopropoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Position: Ortho vs. Para Isomerism
The para-substituted analog, 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride (C₁₂H₁₈ClNO₃, MW 259.74), shares identical molecular weight and formula with the target compound but differs in substituent placement. Ortho substitution may induce steric hindrance, altering binding affinity in biological systems compared to the para isomer, which allows for more linear molecular interactions .
Substituent Type: Alkoxy vs. Sulfanyl, Halogen, and Trifluoromethyl Groups
- Alkoxy vs. Sulfanyl : The propan-2-yloxy group (target compound) is electron-donating via oxygen’s lone pairs, enhancing solubility in polar solvents compared to the methylsulfanyl group’s thioether linkage, which is less polar .
- Trifluoromethyl Groups : The CF₃ group () introduces steric bulk and electron-withdrawing effects, often improving metabolic resistance but reducing aqueous solubility compared to alkoxy derivatives.
Stereochemical Variations
- (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride (CAS 2135344-98-6, ) highlights the role of stereochemistry. The (R)-configuration may confer distinct binding preferences in chiral environments (e.g., enzyme active sites) compared to racemic or (S)-forms.
Solubility and Lipophilicity
Acidity and Reactivity
- The carboxylic acid (pKa ~2.3) and amino (pKa ~9.7) groups dominate reactivity. Electron-withdrawing substituents (e.g., CF₃) lower the carboxylic acid’s pKa, enhancing ionization at physiological pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
